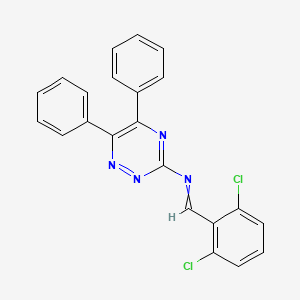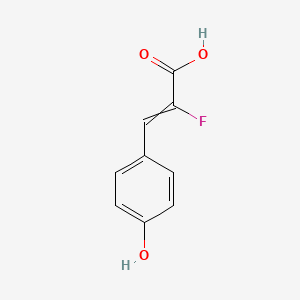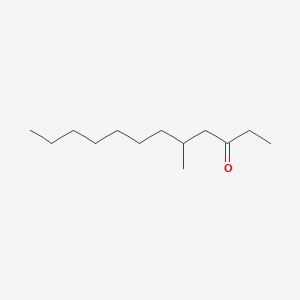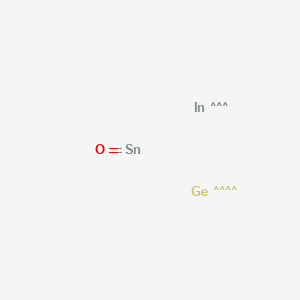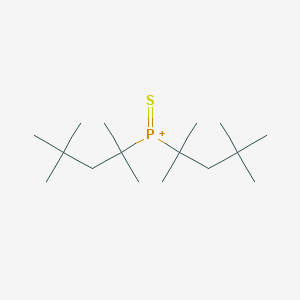
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is a compound with a unique structure that includes a dihydroxypropyl group and a long-chain methylheptadecanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide typically involves the reaction of 16-methylheptadecanoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in cellular processes and as a biomarker.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The long-chain methylheptadecanamide moiety can interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydroxypropyl)arylamides: These compounds share the dihydroxypropyl group but have different aryl groups.
N-(2,3-Dihydroxypropyl)carbamoyl derivatives: These compounds have similar carbamoyl side chains but differ in their overall structure.
Uniqueness
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is unique due to its specific combination of a dihydroxypropyl group and a long-chain methylheptadecanamide. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
184414-34-4 |
|---|---|
Molecular Formula |
C21H43NO3 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO3/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(25)22-17-20(24)18-23/h19-20,23-24H,3-18H2,1-2H3,(H,22,25) |
InChI Key |
VYQWEEKHAQIGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


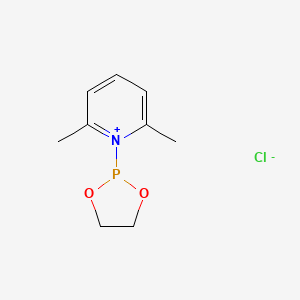

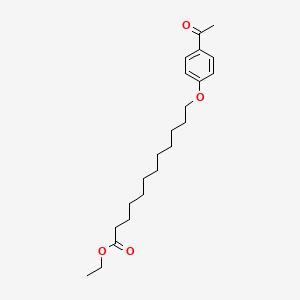
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
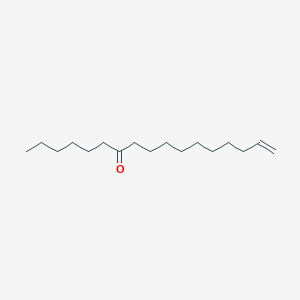
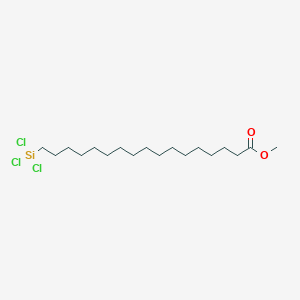
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
